3-Chloroaniline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloroaniline hydrochloride and its derivatives involves various chemical reactions, highlighting the compound's versatility in organic synthesis. Notably, the synthesis of N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline was achieved through a specific reaction pathway, showcasing the compound's applicability in creating complex molecules (Elerman, Kabak, & Elmali, 2002). Additionally, the synthesis of poly(2,5-dichloroaniline-co-aniline) through chemical copolymerization highlights the compound's potential in polymer science (Diaz, Sánchez, Valle, Torres, & Tagle, 2001).
Molecular Structure Analysis
The molecular structure of 3-Chloroaniline hydrochloride derivatives has been elucidated through various techniques, including crystallography and quantum mechanical studies. For instance, the crystal structure and quantum mechanical study of nitrate and perchlorate salts of 3-chloroaniline were determined, revealing insights into the compound's structural dynamics and electronic properties (Bayar, Khedhiri, Jeanneau, Lefebvre, & Nasr, 2017).
Chemical Reactions and Properties
3-Chloroaniline hydrochloride undergoes various chemical reactions, demonstrating its reactivity and functional versatility. The interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate resulted in the formation of new compounds, indicating the compound's reactivity towards different chemical agents (Babashkina, Robeyns, Filinchuk, & Safin, 2016).
Physical Properties Analysis
The physical properties of 3-Chloroaniline hydrochloride and its derivatives, such as polymer films obtained through electrochemical polymerization, have been extensively studied. These studies provide valuable information on the compound's behavior in various conditions and its potential applications in material science (Sayyah, El-rehim, & El-Deeb, 2004).
Scientific Research Applications
Toxicology and Health Effects :
- 3-Chloroaniline hydrochloride has been studied for its nephrotoxic and hepatotoxic potentials. For example, in Fischer 344 rats, administration of 3-chloroaniline hydrochloride caused effects like oliguria, glucosuria, hematuria, and increased plasma ALT/GPT activity (Rankin et al., 1995).
- Toxicology and carcinogenesis studies in rats and mice have shown the potential carcinogenic activity of p-chloroaniline hydrochloride, a related compound, indicating possible similar risks with 3-chloroaniline hydrochloride (Chhabra, 1989).
Environmental Impact and Biodegradation :
- Chloroaniline-based compounds, including 3-chloroaniline hydrochloride, are significant contaminants in aquatic and terrestrial environments. Research shows that these compounds can be biologically dehalogenated under certain conditions, suggesting potential for bioremediation strategies (Kuhn & Suflita, 1989).
- Microbial degradation of chloroanilines in soil has been observed, indicating that specialized microorganisms can effectively remove these compounds from the environment (Brunsbach & Reineke, 1993).
Chemical Applications :
- Studies on the electropolymerization of 3-chloroaniline and the characterization of the obtained polymer films show its potential application in materials science (Sayyah et al., 2004).
- Chloroanilines, including 3-chloroaniline, have been used as corrosion inhibitors for metals like aluminium in acidic environments (Desai & Patel, 1972).
Analytical Applications :
- Fluorescence detection of chloroanilines in liquid chromatography using a post-column reaction with fluorescamine demonstrates the analytical application of 3-chloroaniline hydrochloride in detecting primary amines (Scholten et al., 1981).
Safety And Hazards
properties
IUPAC Name |
3-chloroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHWHCTRGZZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108-42-9 (Parent) | |
Record name | C.I. 37005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059711 | |
Record name | 3-Chloroaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroaniline hydrochloride | |
CAS RN |
141-85-5 | |
Record name | Benzenamine, 3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloroaniline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-chloro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloroaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloroanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROANILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER362HA9FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.